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Compound of Interest

Compound Name: 18:1 Lactosyl PE

Cat. No.: B15598578 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lactosyl (18:1 Lactosyl PE) is a synthetic

glycophospholipid used in a variety of cell biology applications.[1] Its structure, consisting of a

phosphoethanolamine headgroup, two oleic acid chains (18:1), and a lactose moiety, allows it

to be incorporated into the plasma membrane of cells.[2] Glycosylated lipids like Lactosyl PE

are primarily found on the extracellular surface of cells and are involved in crucial biological

processes such as cell adhesion and the initiation of cell signaling.[1] When conjugated to a

fluorescent dye, 18:1 Lactosyl PE becomes a powerful tool for visualizing and studying the

dynamics of the plasma membrane, including processes like endocytosis and the organization

of lipid rafts.[3][4] Fluorescently tagged lipid analogues are instrumental in understanding the

behavior of their native counterparts within the cell membrane.[5]

Principle of Application
Fluorescently labeled 18:1 Lactosyl PE is introduced to a cell suspension or adherent cell

culture. The lipid's hydrophobic tails insert into the outer leaflet of the plasma membrane, while

the hydrophilic lactosyl headgroup remains exposed to the extracellular environment.[6] This

allows for the direct visualization of the plasma membrane using fluorescence microscopy or

quantitative analysis via flow cytometry. The trafficking of the labeled lipid can then be

monitored over time to study dynamic cellular processes.
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Key Applications
Plasma Membrane Labeling: Provides high-contrast labeling of the plasma membrane for

visualization and morphological studies.[5]

Studying Endocytosis: The internalization of fluorescently labeled Lactosyl PE can be

tracked to investigate the mechanisms of endocytosis.[3][7] The lactosyl headgroup may

mediate specific uptake pathways.

Lipid Raft Analysis: Glycosphingolipids are known components of lipid rafts, which are

specialized membrane microdomains.[4][8] Fluorescent Lactosyl PE can be used as a probe

to study the formation, dynamics, and protein composition of these domains.

Cell Surface Receptor Interactions: The lactose moiety can interact with specific cell surface

receptors (lectins), enabling the study of carbohydrate-mediated cell adhesion and signaling.

[1]

Drug Delivery Vehicle Targeting: Lactosyl-modified liposomes or nanoparticles can be used

to target specific cell types, such as hepatocytes, that express lactose-binding receptors.[9]

Experimental Protocols
Protocol 1: General Plasma Membrane Labeling of
Adherent Cells
This protocol provides a general procedure for labeling the plasma membrane of adherent cells

using a fluorescently labeled 18:1 Lactosyl PE.

Materials:

Fluorescently labeled 18:1 Lactosyl PE (e.g., conjugated to a fluorophore like NBD,

Rhodamine, or a custom dye)

Adherent cells cultured on glass-bottom dishes or coverslips

Serum-free cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4
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Bovine Serum Albumin (BSA)

Microscopy imaging medium (e.g., phenol red-free medium)

Methodology:

Reagent Preparation:

Prepare a 1 mg/mL stock solution of fluorescent 18:1 Lactosyl PE in a suitable organic

solvent (e.g., ethanol or chloroform/methanol mixture). Store at -20°C, protected from light.

Prepare a labeling solution by diluting the stock solution in serum-free medium to a final

concentration of 1-10 µg/mL. The optimal concentration should be determined empirically

for each cell type and experimental setup.[5] To aid in solubility, the lipid can be complexed

with BSA.

Cell Preparation:

Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired

confluency (typically 60-80%).

Wash the cells twice with pre-warmed PBS to remove any residual serum.

Cell Labeling:

Add the pre-warmed labeling solution to the cells and incubate for 5-15 minutes at 37°C or

on ice to minimize endocytosis for initial surface labeling.[5] Incubation at lower

temperatures helps to ensure that the probe remains on the plasma membrane.

Gently wash the cells three times with cold PBS to remove unbound lipid.

Imaging:

Replace the final wash with pre-warmed imaging medium.

Immediately visualize the cells using a fluorescence microscope equipped with the

appropriate filter set for the chosen fluorophore.
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Protocol 2: Quantification of Cell Labeling by Flow
Cytometry
This protocol describes how to label cells in suspension and quantify the labeling efficiency

using flow cytometry.

Materials:

Cells in suspension (e.g., hematopoietic cells or trypsinized adherent cells)

Fluorescently labeled 18:1 Lactosyl PE

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Methodology:

Cell Preparation:

Harvest cells and wash them once with cold PBS.

Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

Cell Labeling:

Prepare the labeling solution by diluting the fluorescent 18:1 Lactosyl PE stock in FACS

buffer to the desired final concentration (empirically determined, typically 1-10 µg/mL).

Add the labeling solution to the cell suspension and incubate for 20-30 minutes on ice,

protected from light.

Washing:

Wash the cells three times with cold FACS buffer by centrifugation (e.g., 300 x g for 5

minutes) to remove excess probe.

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

Flow Cytometry Analysis:
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Analyze the labeled cells on a flow cytometer using the appropriate laser and emission

filter for the fluorophore.

Include an unstained cell sample as a negative control to set the background

fluorescence.

Data Presentation
Table 1: Recommended Starting Conditions for Cell Labeling

Parameter
Adherent Cells
(Microscopy)

Suspension Cells (Flow
Cytometry)

Cell Density 60-80% confluency 1 x 10^6 cells/mL

Probe Concentration 1-10 µg/mL 1-10 µg/mL

Incubation Time 5-15 minutes 20-30 minutes

Incubation Temperature 4°C (for surface) or 37°C 4°C (on ice)

Washing Steps 3x with cold PBS 3x with cold FACS buffer

Table 2: Example Quantitative Data from a Hypothetical Experiment

Cell Type
Labeling
Concentration
(µg/mL)

Mean Fluorescence
Intensity (MFI)

Percentage of
Labeled Cells (%)

HeLa 1 1500 ± 120 95.2 ± 2.1

HeLa 5 8500 ± 450 99.1 ± 0.5

Jurkat 1 980 ± 90 92.5 ± 3.4

Jurkat 5 5200 ± 310 98.6 ± 0.8
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Caption: Experimental workflow for labeling adherent cells with 18:1 Lactosyl PE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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